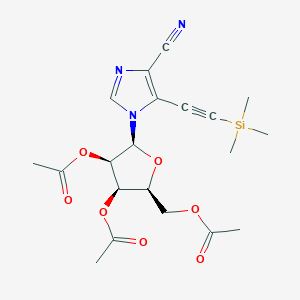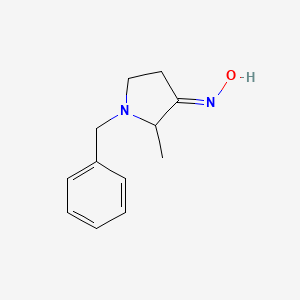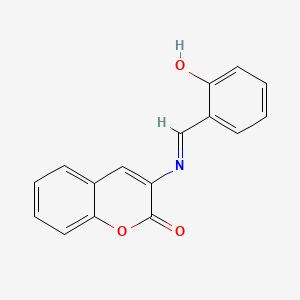
N-Salicyliden-3-aminocoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Salicylidene-3-aminocoumarin is a compound that draws interest due to its potential in various applications, including as a fluorescence dye and in medicinal chemistry. This compound, derived from salicylaldehyde and aminocoumarin precursors, is part of the broader family of coumarins known for their broad range of biological activities and fluorescence properties.
Synthesis Analysis
The synthesis of N-Salicylidene-3-aminocoumarin and related compounds often involves the Knoevenagel condensation of salicylaldehydes with suitable precursors such as ethyl cyanoacetate or the reaction of methyl anilinosulfonylacetates with substituted salicylaldehydes in the presence of a base. These methods are characterized by their simplicity and the potential for high yields under mild conditions (Reddy et al., 2004). Microwave irradiation in dry media has also been employed to synthesize substituted 3-aminocoumarins efficiently (Valizadeh & Shockravi, 2004).
Molecular Structure Analysis
The molecular structures of N-Salicylidene-3-aminocoumarin derivatives have been elucidated through various spectroscopic methods, including FTIR, UV-Vis, NMR, and X-ray crystallography. These compounds typically exhibit a coumarin core with substituted salicylaldehyde components contributing to their unique electronic and structural properties. For instance, the structure, photophysics, electrochemistry, and DFT correlative studies of N-[(2-pyridyl)methyliden]-6-coumarin complexes provide insight into the coordination chemistry and electronic configuration of these compounds (Roy et al., 2011).
Chemical Reactions and Properties
N-Salicylidene-3-aminocoumarins participate in a variety of chemical reactions, including condensation, cyclization, and ring-opening reactions. These reactions are often catalyzed by metals or organocatalysts, leading to diverse derivatives with potential biological activities. The platinum/scandium-cocatalyzed cascade cyclization and ring-opening reaction represent a novel synthetic protocol for producing 3-(aminoalkyl)coumarins (Xia et al., 2011).
Wissenschaftliche Forschungsanwendungen
Organische und Pharmazeutische Chemie
3-Aminocumarine und ihre Derivate, einschließlich N-Salicyliden-3-aminocoumarin, stellen eine wichtige Klasse eines Multitasking- und Multifunktionsgerüsts in der organischen Synthese dar {svg_1}. Sie haben einen immensen Einfluss auf das Gebiet der organischen und pharmazeutischen Chemie aufgrund verschiedener biologischer Aktivitäten, die von dieser Klasse von Verbindungen gezeigt werden {svg_2}.
Biologische Bewertung und Fluoreszenzstudie
Die Synthese von 3-Aminocoumarinderivaten sowie ihre biologische Bewertung und Fluoreszenzstudie ist ein bedeutendes Forschungsgebiet {svg_3}. Die chemische Reaktivität von 3-Aminocumarinen ist aufgrund des Vorhandenseins einer Aminogruppe sowie eines Enamin-Kohlenstoffs im beschriebenen Gerüst ausgeprägter {svg_4}.
Antibiofilm-Aktivität
3-Aminocoumarinderivate haben signifikante inhibitorische Wirkungen auf die Bildung von Biofilmen gezeigt, insbesondere von denen, die von P. aeruginosa PAO1 {svg_5} gebildet werden. Dies macht sie wertvoll für die Untersuchung und Behandlung von Biofilm-assoziierten Infektionen {svg_6}.
Entzündungshemmende Eigenschaften
Bestimmte Cumarinderivate, einschließlich 3-Aminocoumarin, haben entzündungshemmende Eigenschaften gezeigt {svg_7}. Zum Beispiel wurde in einer Studie festgestellt, dass eine bestimmte Verbindung die Produktion von Stickstoffmonoxid in Lipopolysaccharid-stimulierten RAW264.7-Makrophagenzellen effektiv inhibierte {svg_8}.
Antimikrobielle Aktivitäten
Es wurde festgestellt, dass Cumarinderivate antimikrobielle Aktivitäten gegen verschiedene Krankheitserreger aufweisen {svg_9}. Sie wurden gegen grampositive Bakterien (S. aureus), gramnegative Bakterien (E. coli), Hefe (C. albicans) und Pilze (A. niger) {svg_10} getestet.
Fluoreszierende Sonden
Fluoreszierende Cumarinsonden, einschließlich derer, die auf 3-Aminocoumarin basieren, werden in der Biochemie, im Umweltschutz und in der Krankheitsvorbeugung immer häufiger eingesetzt {svg_11}. Sie wurden zur Detektion verschiedener Ionen sowie von aktivem Sauerstoff und Sulfid verwendet {svg_12}.
Wirkmechanismus
Target of Action
N-Salicylidene-3-aminocoumarin, also known as 3-(Salicylideneamino) Coumarin, is a derivative of aminocoumarins . Aminocoumarins are known to be potent inhibitors of bacterial gyrase , a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA. They interact with the B subunit of bacterial gyrase .
Mode of Action
The compound interacts with its target, bacterial gyrase, inhibiting the ATP-dependent supercoiling of DNA . This interaction disrupts the normal functioning of the bacterial gyrase, leading to the inhibition of DNA replication, transcription, and repair, ultimately causing bacterial cell death .
Biochemical Pathways
The biochemical pathways affected by N-Salicylidene-3-aminocoumarin are primarily related to DNA processes in bacteria. By inhibiting bacterial gyrase, the compound disrupts DNA replication and transcription . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .
Result of Action
The primary result of N-Salicylidene-3-aminocoumarin’s action is the inhibition of bacterial growth and proliferation. By inhibiting bacterial gyrase and disrupting DNA processes, the compound can effectively cause bacterial cell death .
Eigenschaften
IUPAC Name |
3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXAFCDYVZFKKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1473-60-5 |
Source


|
| Record name | N-Salicylidene-3-aminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What are the key structural features of N-Salicylidene-3-aminocoumarin and how are they characterized?
A1: N-Salicylidene-3-aminocoumarin compounds are characterized by the presence of a coumarin ring system linked to a salicylaldehyde moiety through an imine (C=N) bond. The specific derivative discussed in the paper, 7-Methoxy-3-(salicylideneamino)coumarin, has a methoxy group (-OCH3) substituted at the 7th position of the coumarin ring. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)
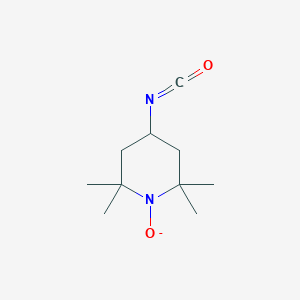


![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)
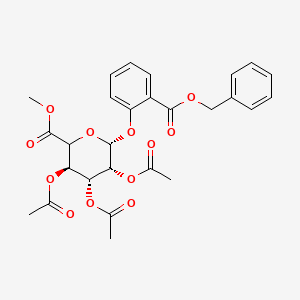

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)
